molecular formula C14H16N2O2 B223071 (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one CAS No. 178408-16-7

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one

Cat. No.: B223071
CAS No.: 178408-16-7
M. Wt: 244.29 g/mol
InChI Key: KSTKBIKZMQMAMQ-XFXZXTDPSA-N
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Description

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one (CAS: 178408-16-7) is a piperazinone derivative characterized by a 3Z-configuration, a methyl group at the N1 position, and a 4-methylphenyl-substituted 2-oxoethylidene moiety at the C3 position. Its molecular formula is C₁₄H₁₆N₂O₂, and it is utilized in signal pathway regulation research . The compound’s planar conformation and stereoelectronic properties are critical for its biological interactions, as the Z-configuration ensures optimal spatial alignment of functional groups .

Properties

IUPAC Name

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-3-5-11(6-4-10)13(17)9-12-14(18)16(2)8-7-15-12/h3-6,9,15H,7-8H2,1-2H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTKBIKZMQMAMQ-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C2C(=O)N(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178408-16-7
Record name Piperazinone, 1-methyl-3-(2-(4-methylphenyl)-2-oxoethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178408167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Scheme

Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionatePd/C, H23-methylpiperazin-2-one\text{Methyl 2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate} \xrightarrow{\text{Pd/C, H}_2} \text{3-methylpiperazin-2-one}

Adapting this, introducing a 4-methylphenyl group at the ketone stage would yield the target compound. Example 15 in reports 90% yield for analogous isopropyl-substituted derivatives.

Comparative Analysis of Methods

MethodKey StepsYieldee/Z-SelectivitySource
Ag/Pd Catalyzed CyclizationChloroallenylamide + methylamine~70%Not reported
DCC/DMAP Condensationβ-keto acid + piperazinone41–51%Z-configuration
Hydrogenolytic CyclizationCbz deprotection + cyclization90%98% ee

Optimization Challenges and Solutions

  • Steric Hindrance : Bulky 4-methylphenyl groups reduce condensation efficiency. Using microwave-assisted synthesis (e.g., 100°C, 30 minutes) can accelerate kinetics.

  • Byproduct Formation : Over-oxidation during hydrogenolysis is mitigated by controlling H₂ pressure (1.5–2.0 MPa).

  • Solvent Effects : Methanol enhances hydrogen solubility, while THF improves DCC-mediated coupling.

Scale-Up Considerations

Pilot-scale data from indicate that silica gel chromatography (ethyl acetate/methanol 9:1) achieves >98% purity. For industrial production, switching to catalytic hydrogenation over Pd/C or Ni catalysts reduces costs .

Chemical Reactions Analysis

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmacological Research

Piperazine Derivatives as Therapeutics

Piperazine derivatives have been studied for their potential as therapeutic agents, particularly in the treatment of psychiatric disorders. Research indicates that compounds like (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one may exhibit selective activity on serotonin receptors, making them candidates for antidepressant or anxiolytic medications .

Case Study: Antidepressant Activity

A study demonstrated that piperazine derivatives could modulate serotonin levels in animal models, suggesting their utility in developing new antidepressants . The compound's ability to interact with serotonin receptors was highlighted, indicating its potential in treating mood disorders.

Toxicology and Forensic Science

Detection of Designer Drugs

The rise of designer drugs has necessitated the development of methods for their identification and quantification. This compound, being a piperazine derivative, is included in studies aimed at detecting such substances in biological samples.

Case Study: Analytical Methods

A recent study employed liquid chromatography-mass spectrometry (LC-MS) to develop a rapid method for detecting piperazine derivatives in urine and serum samples. The method demonstrated high sensitivity and specificity, allowing for the identification of low concentrations of these compounds .

Table 1: Analytical Method Validation Results

AnalyteLOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)R² Value
This compound0.51.51–10000.998

Chemical Safety and Environmental Impact

As with many synthetic compounds, understanding the safety profile and environmental impact of this compound is crucial. Studies are ongoing to assess its toxicity and biodegradability.

Environmental Monitoring

Research into the environmental persistence of piperazine derivatives highlights the need for monitoring these compounds in wastewater and soil samples to prevent ecological damage .

Mechanism of Action

The mechanism of action of (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazinone vs. Thiazolidinone/Indole-dione Derivatives
  • Target Compound: Features a piperazinone core, which adopts a puckered conformation influenced by the 2-oxoethylidene substituent.
  • Thiazolidinone Analog: describes 2-{5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-N-phenyl-2-thioxoacetamide, where the piperazinone is replaced by a thiazolidinone ring.
  • Indole-dione Derivatives : highlights ligands derived from 1,3-dihydro-3-[2-(aryl)-2-oxoethylidene]-2H-indol-2-one , which possess an indole-dione core. This structure facilitates π-π stacking interactions, making these compounds potent fungicides and bactericides .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Functional Groups Biological Activity Reference
Piperazinone (Target) 6-membered ring 2-oxoethylidene, N-methyl Signal pathway modulation
Thiazolidinone 5-membered ring 2-thioxo, 4-oxo Antimicrobial
Indole-dione Bicyclic indole 2-oxoethylidene, hydrazine link Fungicidal/Bactericidal

Substituent Effects on the Aromatic Ring

The 4-methylphenyl group in the target compound is compared to analogs with electron-withdrawing or donating substituents:

  • 4-Chlorophenyl Analog: (3Z)-3-[2-(4-Chlorophenyl)-2-oxoethylidene]-1H-indol-2-one (CAS: 63884-76-4) replaces the methyl group with chlorine.
  • 4-Methoxyphenyl Analog : (3Z)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-methylpiperazin-2-one introduces a methoxy group, increasing electron density and solubility. This may enhance bioavailability but reduce metabolic stability .
  • 4-Nitrophenyl Derivative : ’s 1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-one features a nitro group, which drastically alters redox properties, making it suitable for oxidative stress-related applications .
Table 2: Substituent Impact on Pharmacological Properties
Substituent Compound Example Electronic Effect Solubility Biological Implication Reference
4-Methylphenyl Target Compound Mildly donating Moderate Balanced lipophilicity
4-Chlorophenyl (3Z)-3-[2-(4-Cl-Ph)-2-oxoethylidene]-1H-indol-2-one Withdrawing Low Enhanced target affinity
4-Methoxyphenyl (3Z)-3-[2-(4-MeO-Ph)-2-oxoethylidene]-piperazin-2-one Donating High Improved bioavailability
4-Nitrophenyl Indole-dione derivatives Strong withdrawing Very low Oxidative stress modulation

Stereochemical and Conformational Analysis

  • Z-Configuration: The 3Z-configuration in the target compound ensures the 4-methylphenyl and piperazinone groups are cis, optimizing interactions with planar biological targets like kinases or DNA .
  • E-Isomers : lists N-(4-methylphenyl)-2-[(3E)-2-oxo-3-(phenylhydrazinylidene)indol-1-yl]acetamide , where the E-configuration disrupts conjugation, reducing bioactivity compared to Z-forms .

Biological Activity

(3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N2O
  • Molecular Weight : 230.30 g/mol

Antifilarial Activity

Research has indicated that compounds similar to this compound exhibit promising antifilarial properties. A study evaluated a related compound, demonstrating significant macrofilaricidal and microfilaricidal activities against Brugia malayi, with a notable adulticidal effect at a dose of 300 mg/kg over five days. The results showed a 53.6% reduction in adult worm populations and a 46% reduction in microfilariae, along with a sterilization effect on female worms .

The proposed mechanism involves the inhibition of protease activity in the target organisms. At a concentration of 1 µM, the compound inhibited protease activity by 82%, suggesting that it disrupts critical biological processes within the parasites .

Study on Structural Analogues

A series of structural analogues were synthesized to evaluate their biological activity. The results indicated that modifications to the piperazine ring significantly influenced the antifilarial efficacy. The presence of specific substituents, such as the 4-methylphenyl group, enhanced activity, pointing to structure-activity relationships (SAR) that can guide future drug design .

In Vivo Efficacy

In vivo studies using rodent models demonstrated that administration of related compounds led to significant reductions in filarial burden. For instance, in cotton rats infected with Litomosoides carinii, treatment with these compounds resulted in over 50% reduction in adult worm counts, corroborating their potential as therapeutic agents for filarial infections .

Data Summary

PropertyValue
Molecular FormulaC14H18N2O
Molecular Weight230.30 g/mol
Antifilarial Activity53.6% adulticidal
Microfilaricidal Activity46%
Sterilization Effect46.3%
Protease Inhibition82% at 1 µM

Q & A

Q. How can researchers design an efficient synthetic route for (3Z)-1-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]piperazin-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A multi-step synthesis approach is recommended. Begin with a piperazin-2-one core and introduce the 2-(4-methylphenyl)-2-oxoethylidene moiety via a condensation reaction. Key steps include:
  • Aldol-like condensation : Use a base (e.g., NaH or KOtBu) to deprotonate the piperazinone at the 3-position, followed by reaction with 4-methylphenacyl bromide. Monitor regioselectivity using TLC and adjust solvent polarity (e.g., DMF vs. THF) to favor the Z-isomer .
  • Stereochemical control : Maintain anhydrous conditions to prevent hydrolysis of intermediates. Employ Schlenk techniques for moisture-sensitive steps .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to isolate the Z-isomer. Validate purity via HPLC (>95%) .

Q. What spectroscopic and crystallographic methods are most reliable for confirming the stereochemistry and structural integrity of the compound?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks:
  • The Z-configuration of the ethylidene group is confirmed by a deshielded carbonyl carbon (~200 ppm in 13C^{13}C-NMR) and coupling patterns in the olefinic region .
  • X-ray crystallography : Grow single crystals via slow evaporation in a 1:1 chloroform/methanol mixture. Refinement of the crystal structure (e.g., using SHELXL) will confirm bond lengths, angles, and the Z-configuration. Compare with similar piperazinone derivatives in the Cambridge Structural Database .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s stability in different solvents, and what experimental designs are recommended?

  • Methodological Answer :
  • Stability assays : Prepare solutions in polar (e.g., DMSO, water) and non-polar (e.g., toluene, hexane) solvents. Store at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor degradation via:
  • HPLC-MS : Track parent ion ([M+H]+^+) abundance and identify degradation products (e.g., hydrolyzed or oxidized derivatives) .
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) under each condition. Use Arrhenius plots to predict shelf life .
  • Mitigation strategies : Add antioxidants (e.g., BHT) or stabilize with cyclodextrin encapsulation for aqueous formulations .

Q. What strategies can be employed to reconcile discrepancies in the compound’s reported biological activity across different in vitro models?

  • Methodological Answer :
  • Assay standardization :
  • Use isogenic cell lines to minimize genetic variability.
  • Control for culture conditions (e.g., serum concentration, oxygen levels) that may influence target engagement .
  • Mechanistic studies :
  • Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for purported targets (e.g., kinase or GPCRs).
  • Use CRISPR knockouts to validate target specificity in divergent models .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to account for inter-study variability .

Q. How can computational methods guide the rational modification of this compound to enhance its pharmacological profile?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in target proteins (e.g., kinases). Focus on optimizing the ethylidene and 4-methylphenyl groups for improved hydrogen bonding and hydrophobic interactions .
  • QSAR modeling : Train models on analogs from PubChem or ChEMBL to correlate structural features (e.g., logP, polar surface area) with activity. Prioritize derivatives with predicted higher potency and lower cytotoxicity .
  • ADMET prediction : Employ SwissADME or ADMETlab to forecast absorption, metabolism, and toxicity. Modify substituents to reduce CYP450 inhibition or improve BBB penetration .

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